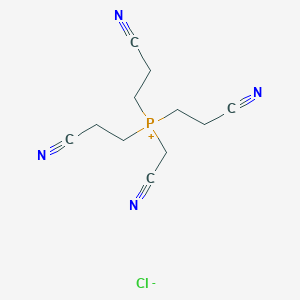
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of three 2-cyanoethyl groups and one cyanomethyl group attached to a central phosphorus atom, with a chloride ion as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride typically involves the reaction of tris(2-cyanoethyl)phosphine with cyanomethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
P(CH2CH2CN)3+CH2ClCN→[P(CH2CH2CN)3(CH2CN)]Cl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of protein crosslinking and enzyme inhibition.
Medicine: Investigated for its potential antitumor activity and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride involves its ability to interact with various molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the phosphonium center can engage in coordination with metal ions. These interactions can modulate the activity of enzymes, proteins, and other biomolecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-cyanoethyl)phosphine
- Tris(cyanomethyl)phosphine
- Tris(2-cyanoethyl)(cyanomethyl)phosphonium bromide
Uniqueness
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride is unique due to the combination of 2-cyanoethyl and cyanomethyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H14ClN4P |
|---|---|
Peso molecular |
268.68 g/mol |
Nombre IUPAC |
tris(2-cyanoethyl)-(cyanomethyl)phosphanium;chloride |
InChI |
InChI=1S/C11H14N4P.ClH/c12-4-1-8-16(11-7-15,9-2-5-13)10-3-6-14;/h1-3,8-11H2;1H/q+1;/p-1 |
Clave InChI |
DJRFRABOUCSTPM-UHFFFAOYSA-M |
SMILES canónico |
C(C[P+](CCC#N)(CCC#N)CC#N)C#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


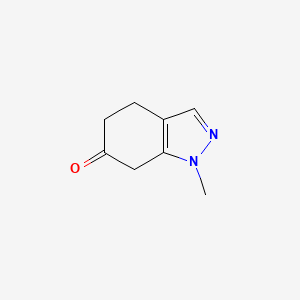


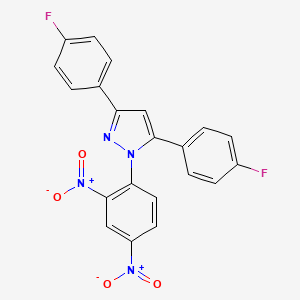
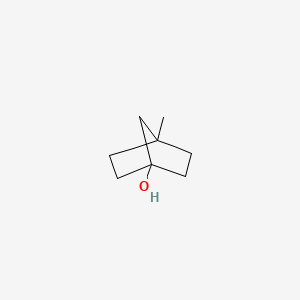
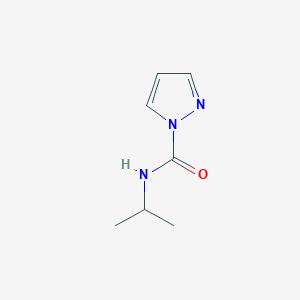
![Oxazolo[5,4-d]pyrimidine-5-methanamine](/img/structure/B12854123.png)
![3-isobutyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12854124.png)
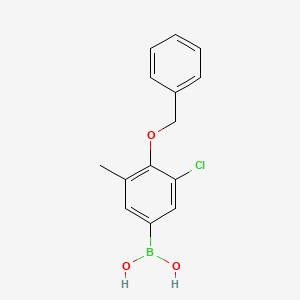
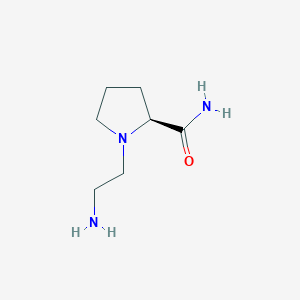
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B12854134.png)
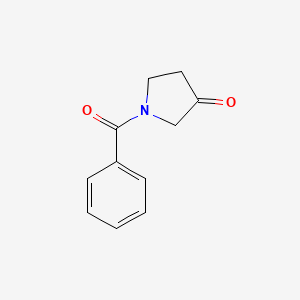
![Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate](/img/structure/B12854143.png)
![tert-Butyl 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12854145.png)
